![molecular formula C13H13N3O3S B187949 Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine CAS No. 35285-70-2](/img/structure/B187949.png)
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine
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Overview
Description
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, also known as INH, is a well-known drug that is used to treat tuberculosis. It was first synthesized in 1912 by Paul Ehrlich and his team. Since then, it has been used as a frontline drug in the treatment of tuberculosis. INH has a unique chemical structure that makes it an effective drug for the treatment of tuberculosis.
Mechanism of Action
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine works by inhibiting the synthesis of mycolic acids, which are essential for the cell wall of Mycobacterium tuberculosis. This leads to the death of the bacterium.
Biochemical and physiological effects:
This compound is metabolized by the liver and excreted in the urine. It has a half-life of 1-4 hours. This compound can cause liver damage in some patients, and therefore, liver function tests are recommended before and during the treatment.
Advantages and Limitations for Lab Experiments
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is a widely used drug in the treatment of tuberculosis, and therefore, there is a lot of research available on its mechanism of action and antimicrobial properties. However, the use of this compound in lab experiments is limited due to its toxicity and potential side effects.
Future Directions
There are several areas of research that can be explored in the future. One area is the development of new drugs that can be used in combination with Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine to treat drug-resistant tuberculosis. Another area is the study of the mechanisms of resistance to this compound, which can help in the development of new drugs. Additionally, the use of this compound in the treatment of other bacterial infections can be explored.
Synthesis Methods
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is synthesized by the reaction of isonicotinic acid with 2-((p-tolyl)sulfonyl)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium. The product is then purified by recrystallization.
Scientific Research Applications
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine has been extensively studied for its antimicrobial properties. It is known to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This compound is also used in the treatment of other bacterial infections, such as leprosy.
properties
CAS RN |
35285-70-2 |
---|---|
Molecular Formula |
C13H13N3O3S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
PSUJEUSCHQUVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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